Z-Trp-ome

描述

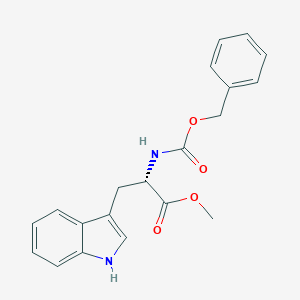

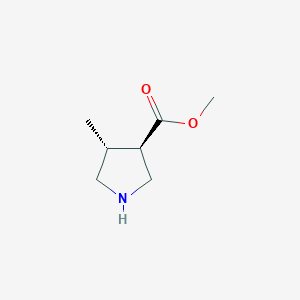

The compound Z-Trp-ome, also known as Z-Trp(NinZ)ψ[CN4]Nle-OBzl, is a dipeptide analog that has been synthesized to serve as a cis amide bond surrogate. This particular compound is part of a class of 1,5-disubstituted tetrazole dipeptide analogs. The synthesis of Z-Trp-ome aims to provide a molecule that can mimic the structural and functional properties of peptides while offering enhanced stability and specificity .

Synthesis Analysis

Z-Trp-ome was synthesized using a modified procedure originally developed by Zabrocki et al. The process resulted in a good yield and high optical purity of the compound. The synthesis involved the formation of a tetrazole ring, which acts as a surrogate for the cis amide bond typically found in peptides. This modification is significant because it can potentially alter the molecule's interaction with biological systems, such as enzymes or receptors .

Molecular Structure Analysis

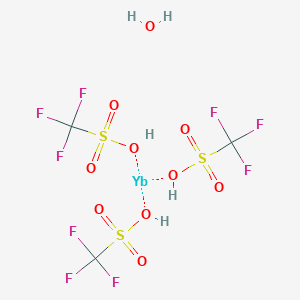

The molecular structure of Z-Trp-ome includes a tryptophan residue linked to a norleucine (Nle) residue through a 1,5-disubstituted tetrazole ring. This tetrazole ring is a key structural element as it mimics the cis amide bond found in natural peptides. The presence of the tetrazole ring is expected to influence the compound's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Z-Trp-ome is designed to be selectively deprotected at either the N-terminal or C-terminal, allowing for further incorporation into larger peptide chains. This selective deprotection is crucial for the stepwise synthesis of peptides, where the addition of amino acid residues in a controlled manner is necessary. The ability to incorporate Z-Trp-ome into peptides could lead to the creation of novel peptide-based therapeutics with improved properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Z-Trp-ome are not detailed in the provided data, the general properties of tetrazole-containing peptides can be inferred. These compounds are typically more resistant to enzymatic degradation compared to their natural counterparts, which can enhance their stability in biological systems. Additionally, the optical purity mentioned in the synthesis suggests that Z-Trp-ome has a specific chiral configuration, which is important for its interaction with biological targets .

科学研究应用

理解运营管理研究

运营管理(OM)领域的实证研究显著增加,强调理论作为研究驱动力。本文解释了理论在OM研究中的重要作用,使用理论作为“镜头”的隐喻来展示其在理解复杂过程中的重要性,可能适用于Z-Trp-ome相关系统的研究 (Amundson, 1998)。

对Z-Trp-ome副产物的洞察

关于N.α.-保护色氨酸在酸性条件下的研究揭示了在三氟乙酸处理Z(OMe)-Trp-OH时形成的四种副产物。鉴定出的主要副产物是H-Trp(2'-p-甲氧基苯甲酰)-OH,为了解与Z-Trp-ome相关的化学反应和副产物提供了关键见解 (Ogawa et al., 1978)。

蛋白质吸附和氨基酸组成

对Z及其二聚体ZZ的基因工程衍生物在硅和甲基化硅上的吸附研究探讨了引入含有疏水色氨酸(Trp)的短肽片段的影响。这项研究对于理解氨基酸组成的改变,如Z-Trp-ome中的改变,如何影响蛋白质吸附及其应用至关重要 (Malmsten & Veide, 1996)。

增强免疫测定和免疫传感器

研究表明,利用自展示大肠杆菌外细胞膜(OM)的Z-结构域可能在免疫测定和免疫传感器中有潜在应用。通过控制抗体的方向,这些Z-结构域可以提高测定的灵敏度和检测限,表明Z-Trp-ome相关技术的应用可能领域 (Jeon et al., 2018)。

SPR生物传感器的发展

表面等离子共振(SPR)生物传感器的研究利用了自展示Z-结构域的大肠杆菌外膜层。这项研究展示了提高的检测限和测定灵敏度,突显了Z-Trp-ome在生物传感器技术改进中的潜力 (Park et al., 2011)。

传感技术中的测量技术

可调电阻脉冲传感(TRPS)的进展是用于分析颗粒的技术,可能与Z-Trp-ome研究相关。TRPS为测量颗粒大小、浓度和电荷提供了高分辨率和准确性,可能适用于研究Z-Trp-ome颗粒 (Weatherall, 2017)。

用于传感的Z-OMF干涉仪

关于在色散转折点处的锯齿形锥形光纤(Z-OMF)的研究提供了高灵敏度传感的见解。这项技术可能与Z-Trp-ome研究相关,特别是在化学和生物检测方面 (Zhou et al., 2021)。

安全和危害

Z-Trp-ome is classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

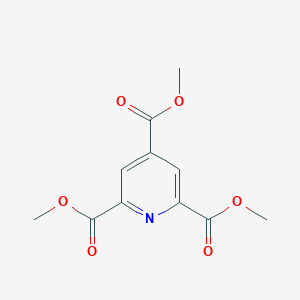

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)